molecular formula C21H21NO2 B14384706 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one CAS No. 89945-39-1

2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one

Cat. No.: B14384706
CAS No.: 89945-39-1
M. Wt: 319.4 g/mol
InChI Key: MVGWGMXMVLPUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylbenzaldehyde with 3-ethyl-5-hydroxybenzaldehyde in the presence of a suitable base to form the corresponding chalcone intermediate. This intermediate is then cyclized using ammonium acetate in acetic acid to yield the desired pyridinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Pyridinones are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Medicine

In medicine, derivatives of pyridinones are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved can vary, but typically include binding to the active site of a target protein, modulating its activity, and triggering downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)-6-phenylpyridin-4(1H)-one
  • 2-(3,5-Dimethylphenyl)-6-(3-methyl-5-hydroxyphenyl)pyridin-4(1H)-one
  • 2-(3,5-Dimethylphenyl)-6-(3-ethylphenyl)pyridin-4(1H)-one

Uniqueness

2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one is unique due to the presence of both 3,5-dimethylphenyl and 3-ethyl-5-hydroxyphenyl groups. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

89945-39-1

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)-1H-pyridin-4-one

InChI

InChI=1S/C21H21NO2/c1-4-15-8-17(10-18(23)9-15)21-12-19(24)11-20(22-21)16-6-13(2)5-14(3)7-16/h5-12,23H,4H2,1-3H3,(H,22,24)

InChI Key

MVGWGMXMVLPUFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)O)C2=CC(=O)C=C(N2)C3=CC(=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.